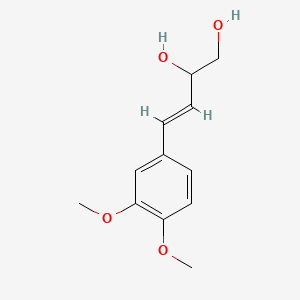
Barium bis(1-methoxyethan-1-olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis(1-methoxyethan-1-olate) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C6H14BaO4. This compound is used in a variety of applications, including as a precursor for the synthesis of other barium compounds, as a catalyst in organic reactions, and as a dopant in the fabrication of electronic devices.
Mécanisme D'action
The mechanism of action of barium bis(1-methoxyethan-1-olate) is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) may also act as a dopant in electronic devices, where it can modify the electrical properties of materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of barium bis(1-methoxyethan-1-olate). However, it is known that barium compounds can be toxic if ingested or inhaled in large quantities. Therefore, it is important to handle this compound with care and to follow appropriate safety protocols when working with it in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using barium bis(1-methoxyethan-1-olate) in laboratory experiments is its versatility. This compound can be used as a precursor for the synthesis of a wide range of other barium compounds, and it can also be used as a catalyst in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) is relatively easy to synthesize and handle in the laboratory.
However, there are also some limitations associated with the use of barium bis(1-methoxyethan-1-olate) in laboratory experiments. For example, this compound can be toxic if ingested or inhaled in large quantities, and it may also pose a risk of environmental contamination if not handled properly. Therefore, it is important to follow appropriate safety protocols when working with this compound in the laboratory.
Orientations Futures
There are several potential future directions for research involving barium bis(1-methoxyethan-1-olate). One area of research could focus on the synthesis of new barium compounds using this compound as a precursor. Another area of research could focus on the use of barium bis(1-methoxyethan-1-olate) as a catalyst in new organic reactions. Additionally, there may be opportunities to explore the use of this compound as a dopant in new electronic devices, such as flexible displays and sensors. Overall, there is still much to be learned about the properties and potential applications of barium bis(1-methoxyethan-1-olate), and future research in this area could lead to exciting new discoveries and innovations.
Méthodes De Synthèse
Barium bis(1-methoxyethan-1-olate) can be synthesized by reacting barium carbonate with 1-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barium methoxide intermediate, which then reacts with additional 1-methoxyethanol to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Barium bis(1-methoxyethan-1-olate) has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other barium compounds, such as barium titanate and barium ferrite, which have applications in the fields of electronics and magnetism. This compound is also used as a catalyst in organic reactions, such as the synthesis of esters and ethers. In addition, barium bis(1-methoxyethan-1-olate) is used as a dopant in the fabrication of electronic devices, such as thin-film transistors and solar cells.
Propriétés
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium 2-methoxyethoxide | |
CAS RN |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
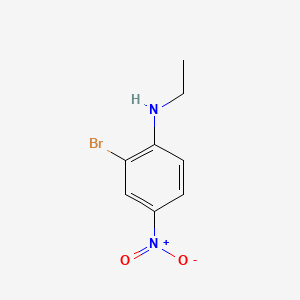


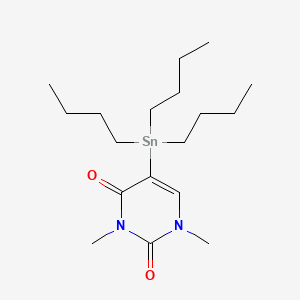
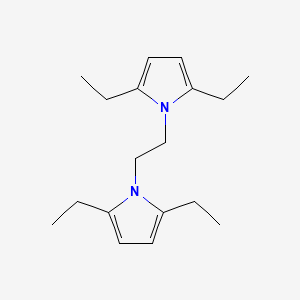
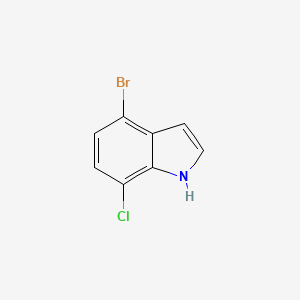


![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
